2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC20200352
Molecular Formula: C12H14N6O3S
Molecular Weight: 322.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N6O3S |
|---|---|
| Molecular Weight | 322.35 g/mol |
| IUPAC Name | 2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H14N6O3S/c19-10(14-12-15-13-8-22-12)7-18-11(20)2-1-9(16-18)17-3-5-21-6-4-17/h1-2,8H,3-7H2,(H,14,15,19) |
| Standard InChI Key | LXHVEPYCHMLYQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3 |
Introduction
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound characterized by its complex heterocyclic structure. This molecule integrates a pyridazine ring substituted with a morpholine group and an acetamide moiety, alongside a thiadiazole unit. The unique arrangement of these functional groups suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves several steps, including:
-
Formation of the Pyridazine Core: This involves the synthesis of the pyridazine ring with the morpholine substitution.
-
Introduction of the Acetamide Group: The acetamide moiety is attached to the pyridazine ring.
-
Attachment of the Thiadiazole Unit: The final step involves linking the thiadiazole unit to the acetamide group.
Biological Activities
Research indicates that 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibits promising biological activities, particularly in:
-
Neurological Disorders: Potential therapeutic applications due to its interaction with central nervous system targets.
-
Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in disease pathways.
| Biological Activity | Potential Application |
|---|---|
| Neurological Disorders | Therapeutic agent for CNS-related conditions. |
| Enzyme Inhibition | Treatment of diseases involving specific enzymatic pathways. |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Methoxyphenyl and morpholine rings | Potential CNS activity |
| Ethyl 2-[4-(4-methoxy-benzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | Similar pyridazine core | Antiproliferative activity against cancer cell lines |
| N-(pyridin-2-yl)acetamide | Contains pyridine and acetamide groups | Investigated for enzyme inhibition |
Future Research Directions
Further research is needed to elucidate the mechanisms underlying the pharmacological effects of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide. This includes:
-
In Vitro Studies: To assess its interaction with specific biological targets.
-
In Vivo Studies: To evaluate its efficacy and safety in animal models.
-
Quantitative Structure–Activity Relationship (QSAR) Studies: To predict its biological activity based on its chemical structure.
By exploring these avenues, researchers can better understand the potential therapeutic applications of this compound and its role in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume